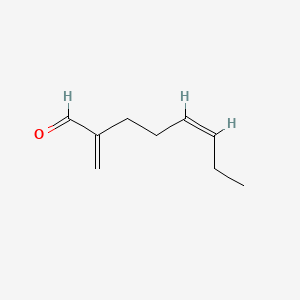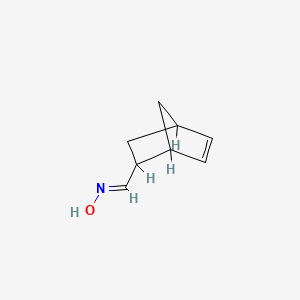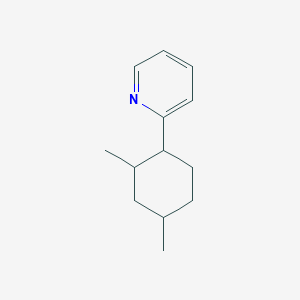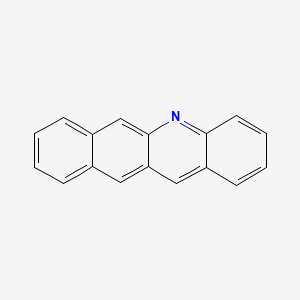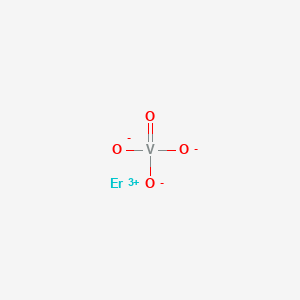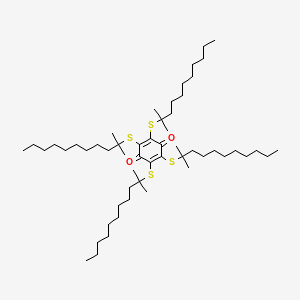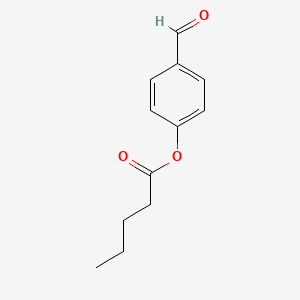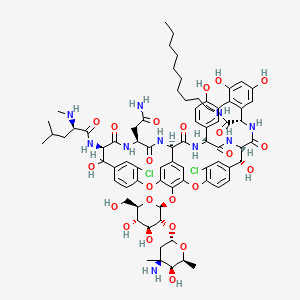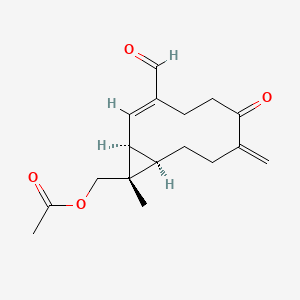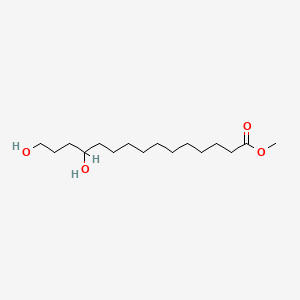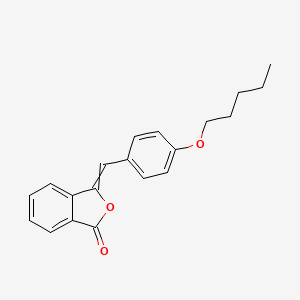
(Dimethylphosphinyl)methyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylphosphinyl)methyl methacrylate is an organic compound with the molecular formula C7H13O3P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a methacrylate group and a dimethylphosphinyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphinyl)methyl methacrylate typically involves the reaction of methacrylic acid with dimethylphosphinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction. The product is then purified using distillation or crystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylphosphinyl)methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted methacrylate derivatives.
Aplicaciones Científicas De Investigación
(Dimethylphosphinyl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (Dimethylphosphinyl)methyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The dimethylphosphinyl group can interact with biological molecules, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A simpler methacrylate compound without the phosphinyl group.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group.
Butyl methacrylate: Contains a butyl group instead of a methyl group.
Uniqueness
(Dimethylphosphinyl)methyl methacrylate is unique due to the presence of the dimethylphosphinyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other methacrylate compounds may not be effective.
Propiedades
Número CAS |
41392-09-0 |
|---|---|
Fórmula molecular |
C7H13O3P |
Peso molecular |
176.15 g/mol |
Nombre IUPAC |
dimethylphosphorylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O3P/c1-6(2)7(8)10-5-11(3,4)9/h1,5H2,2-4H3 |
Clave InChI |
BAEVZTYQZQWKMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


